MGAT2-IN-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MGAT2, also known as Alpha-1,6-mannosyl-glycoprotein 2-beta-N-acetylglucosaminyltransferase, is an enzyme that plays a crucial role in the conversion of oligomannose to complex N-glycans . This enzyme is encoded by the MGAT2 gene . The product of this gene is a Golgi enzyme that catalyzes an essential step in the conversion of oligomannose to complex N-glycans . The enzyme has the typical glycosyltransferase domains: a short N-terminal cytoplasmic domain, a hydrophobic non-cleavable signal-anchor domain, and a C-terminal catalytic domain .

Synthesis Analysis

The synthesis of MGAT2 involves a series of biochemical reactions. In the intestine, MGAT2 plays a major role in the absorption of dietary fat by catalyzing the resynthesis of triacylglycerol in enterocytes . The predominant MGAT isoforms present in human liver appear to be MGAT2 and MGAT3 . Inhibition of MGAT2 resulted in decreased diacylglycerol (DG) and triacylglycerol (TG) synthesis and TG secretion .

Molecular Structure Analysis

The structure of human MGAT2 has been determined as a Mn2±UDP donor analog complex and as a GlcNAc-Man3GlcNAc2-Asn acceptor complex . The enzyme exhibits a GT-A Rossmann-like fold that employs conserved divalent cation-dependent substrate interactions with the UDP-GlcNAc donor .

Chemical Reactions Analysis

MGAT2 catalyzes the transfer of N-acetylglucosamine (GlcNAc) onto the free terminal mannose moiety in the core structure of the nascent N-linked glycan chain, giving rise to the second branch in complex glycans . The amount of diacylglycerol produced depends on the concentration of MGAT substrates (fatty acyl CoA or monoacylglycerol) .

Physical And Chemical Properties Analysis

The physical and chemical properties of MGAT2 are largely determined by its role in the glycosylation process. The enzyme has the typical glycosyltransferase domains: a short N-terminal cytoplasmic domain, a hydrophobic non-cleavable signal-anchor domain, and a C-terminal catalytic domain .

科学研究应用

MGAT2 Inhibitors in Metabolic Diseases and NASH

MGAT2(单酰基甘油酰基转移酶2)在三酰甘油合成中起着关键作用,为代谢性疾病药物发现提供了有吸引力的靶点。Devasthale和Cheng(2018)的研究讨论了支持抑制MGAT2作为治疗方法的生物学基础,可能提供比胃肠耐受性更优越的疗效。该研究回顾了发现用于治疗代谢性疾病和非酒精性脂肪肝(NASH)的小分子MGAT2抑制剂的进展(Devasthale & Cheng, 2018)。

新型MGAT2抑制剂系列用于代谢综合征

Barlind等人(2013)的研究报告了一种新型MGAT2抑制剂系列的发现和优化。这些被认为可用于治疗糖尿病、肥胖和代谢综合征。该研究详细介绍了开发和体内结果,显示了血浆三酰甘油浓度显著降低(Barlind et al., 2013)。

提高MGAT2抑制剂的渗透性

Scott等人(2013)专注于优化一系列MGAT2抑制剂的效力和渗透性。通过特定的替代,他们实现了渗透性的增加,通过Caco-2测定中的通量增加来衡量,暗示了在II型糖尿病治疗中增强疗效的潜力(Scott et al., 2013)。

用于筛选MGAT2抑制剂的酶活性测定

Park等人(2015)优化了一个新的筛选测定系统,以识别新型MGAT2抑制剂。他们的高质量FlashPlates基于MGAT2测定是高效且适用于高通量筛选(HTS),表明其在传统HTS测定困难的生物靶点中的实用性(Park et al., 2015)。

MGAT2抑制剂的表征

Ma等人(2016)鉴定并表征了四类新型MGAT2抑制剂。他们建立了稳态和动力学结合测定方案,为识别用于体内动物和临床研究的优越候选提供了宝贵信息(Ma et al., 2016)。

MGAT2在脂肪吸收和代谢效率中的作用

Nelson等人(2011)研究了缺乏酶MGAT2(Mogat2−/−)的小鼠,发现它们对高脂饮食引起的肥胖和代谢紊乱具有抵抗力。这项研究表明MGAT2通过多种机制调节能量消耗,包括与膳食脂肪无关的机制(Nelson et al., 2011)。

MGAT2在饮食性肥胖中的作用

Cao等人(2004)发现在饲喂高脂饮食的小鼠中,MGAT2的表达和活性上调,暗示其在饮食性肥胖中起主导作用。他们认为MGAT2在膳食脂肪吸收中具有主导作用(Cao et al., 2004)。

利用结合测定了解MGAT2抑制剂

Cheng(2016)利用一种新型探针通过结合测定为MGAT2抑制剂提供了见解。该研究强调了理解酶和抑制剂的物理相互作用对于开发治疗候选药物的重要性(Cheng, 2016)。

安全和危害

属性

CAS 编号 |

1710630-11-7 |

|---|---|

产品名称 |

MGAT2-IN-2 |

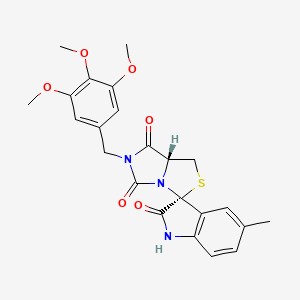

分子式 |

C₂₆H₂₁F₅N₄O₄S |

分子量 |

580.53 |

IUPAC 名称 |

5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide |

InChI |

InChI=1S/C26H21F5N4O4S/c27-17-5-8-21(20(28)13-17)33-40(38,39)19-12-15-9-11-35(24(15)22(14-19)34-10-1-2-23(34)36)25(37)32-18-6-3-16(4-7-18)26(29,30)31/h3-8,12-14,33H,1-2,9-11H2,(H,32,37) |

InChI 键 |

RGDHGNPUKLLPLT-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C1)C2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=C(C=C4)F)F)CCN3C(=O)NC5=CC=C(C=C5)C(F)(F)F |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)

![1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylmethyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B560456.png)

![2-benzyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[4,5-d]azepin-3-one;(E)-but-2-enedioic acid](/img/structure/B560463.png)

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide](/img/structure/B560465.png)

![2-(4-Fluorophenyl)-2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile](/img/structure/B560466.png)